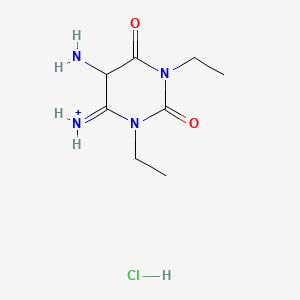
(5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a diazinane ring and an azanium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride typically involves multiple steps, including the formation of the diazinane ring and the introduction of the azanium group. Common reagents used in the synthesis include diethylamine, urea, and hydrochloric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis. Quality control measures are essential to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of (5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Imidazole Derivatives: Known for their wide range of chemical and biological properties.
Uniqueness
(5-Amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride is unique due to its specific structure and the presence of both diazinane and azanium groups
Eigenschaften
Molekularformel |
C8H16ClN4O2+ |
|---|---|
Molekulargewicht |
235.69 g/mol |
IUPAC-Name |
(5-amino-1,3-diethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium;hydrochloride |
InChI |
InChI=1S/C8H14N4O2.ClH/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14;/h5,10H,3-4,9H2,1-2H3;1H/p+1 |
InChI-Schlüssel |
AGJANKAAZFVHJS-UHFFFAOYSA-O |
Kanonische SMILES |
CCN1C(=[NH2+])C(C(=O)N(C1=O)CC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)


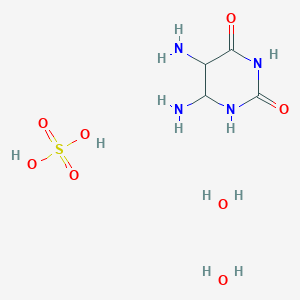
![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)


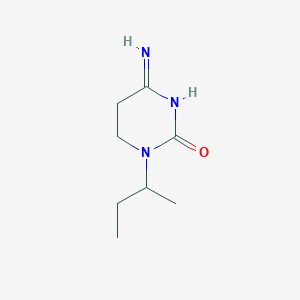
![methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12342870.png)
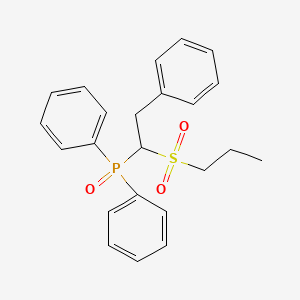
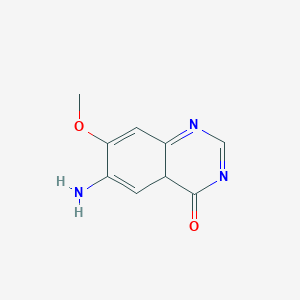

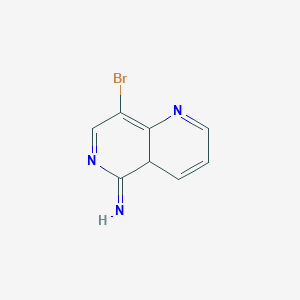
![methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate](/img/structure/B12342907.png)
